molecular formula C15H26O B083016 Cyclopentadec-4-en-1-one CAS No. 14595-54-1

Cyclopentadec-4-en-1-one

Cat. No. B083016
CAS RN: 14595-54-1
M. Wt: 222.37 g/mol
InChI Key: JIYIHILAGIZIMD-CLFYSBASSA-N
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Description

Cyclopentadec-4-en-1-one, also known as Musk Z4, is an organic compound with the molecular formula C15H26O . It is a mono-constituent substance .


Synthesis Analysis

The synthesis of Cyclopentadec-4-en-1-one has been explored in several studies. One method involves the enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-one . This reaction was found to yield muscone in enantiomeric excesses as high as 26-89% . Another study explored Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water, yielding 83–97% product .


Molecular Structure Analysis

The molecular structure of Cyclopentadec-4-en-1-one includes a total of 42 bonds, 16 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of Cyclopentadec-4-en-1-one have been studied in the context of its synthesis. For instance, the reactions of (E)-cyclopentadec-2-en-1-one with chiral dimethylcuprates derived from the ligand in toluene afforded muscone in enantiomeric excesses .


Physical And Chemical Properties Analysis

Cyclopentadec-4-en-1-one has a molecular weight of 222.37 . It has a musk odor at 100.00% .

Scientific Research Applications

  • Anticancer Drug Design : Cyclopentenone, which includes the cyclopentadec-4-en-1-one group, has been identified as a crucial structure in anticancer drugs. It has a broad spectrum of intracellular targets and enhances the anticancer potential of molecules like jasmonates and chalcones (Conti, 2006).

  • Synthetic Chemistry : Cyclopentadec-4-en-1-one derivatives have been used in the synthesis of complex molecules. For example, its role in the endo dimerization of cyclopentadiene demonstrates its utility in creating complex organic structures (Caramella, Quadrelli, & Toma, 2002).

  • Development of Novel Anticancer Agents : Derivatives of cyclopentadec-4-en-1-one, such as 4/5-hydroxy-2,3-diaryl-substituted cyclopent-2-en-1-ones, have shown potent cytotoxic activity against human cancer cell lines and endothelial cells. These compounds, acting as analogues of combretastatin A-4, are promising for cancer treatment (Gurjar et al., 2007).

  • Synthesis of Functionalized Derivatives : Cyclopent-2-en-1-one, a related compound, has been used to synthesize functionalized derivatives with potential in various fields, including perfumery and medicinal chemistry (Al-Dulayymi, Li, & Neuenschwander, 2000).

  • Pharmaceutical and Industrial Applications : Cyclopentadec-4-en-1-one derivatives have broad applications in pharmaceuticals, drug delivery systems, and other industries. They are known for forming host–guest type inclusion complexes, showcasing their versatility in diverse applications (Sharma & Baldi, 2016).

  • Synthesis of Stereoselective Compounds : The synthesis of 4-alkylidenecyclopent-2-en-1-ones demonstrates the potential of cyclopentadec-4-en-1-one derivatives in creating stereoselective compounds, important in pharmaceuticals and materials science (Ballini et al., 2001).

Safety And Hazards

Cyclopentadec-4-en-1-one is classified under the GHS09 category for environmental hazards . The hazard statement is H410, and the precautionary statements are P273, P391, and P501 .

Future Directions

While specific future directions for the study of Cyclopentadec-4-en-1-one are not mentioned in the retrieved papers, the compound’s potential applications in perfumery and other industries, as well as its synthesis methods, could be areas of future research .

properties

IUPAC Name

(4Z)-cyclopentadec-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h7,9H,1-6,8,10-14H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYIHILAGIZIMD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=O)CC/C=C\CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051730
Record name (4Z)-Cyclopentadec-4-en-1-one
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentadec-4-en-1-one

CAS RN

14595-54-1, 35720-57-1
Record name Exaltenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopentadecen-1-one, (4Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadec-4-en-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclopentadecen-1-one, (4Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4Z)-Cyclopentadec-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4Z)-4-CYCLOPENTADECEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclopentadec-4-en-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 4-Cyclopentadecen-1-one was evaluated for genotoxicity, repeated dose toxicity, …
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
The macrocyclic ketone (MK) group of fragrance ingredients was evaluated for safety following a complete literature search. For high end users, calculated maximum dermal exposures …
Number of citations: 17 www.sciencedirect.com

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